molecular formula C17H15N3O5S B3019327 N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide CAS No. 886925-65-1

N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide

Cat. No.: B3019327
CAS No.: 886925-65-1
M. Wt: 373.38
InChI Key: WCVZVMSVOUSRIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide (CAS 886925-65-1) is a synthetic organic compound featuring a 1,3,4-oxadiazole core, a heterocyclic scaffold recognized for its metabolic stability and significant versatility in medicinal chemistry . This compound is of high interest for its diverse biological activities, demonstrating promising antimicrobial properties by inhibiting the growth of various bacteria and fungi, with studies indicating potent activity against strains like Pseudomonas aeruginosa and Escherichia coli . Its potential extends to anticonvulsant applications, as compounds with similar structural features have shown promising results in animal models, potentially mediated through interactions with benzodiazepine receptors . The mechanism of action for this compound is multifaceted, involving the inhibition of specific bacterial enzymes and the potential to disrupt microbial cell membrane integrity . The synthesis typically involves multiple steps, starting with the cyclization of appropriate hydrazides to form the 1,3,4-oxadiazole ring, followed by the introduction of the phenoxyacetamide moiety . This product is intended for research purposes and is strictly for in vitro studies. It is not approved for diagnostic, therapeutic, or any human or veterinary use .

Properties

IUPAC Name

N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O5S/c1-26(22,23)14-10-6-5-9-13(14)16-19-20-17(25-16)18-15(21)11-24-12-7-3-2-4-8-12/h2-10H,11H2,1H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCVZVMSVOUSRIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC=C1C2=NN=C(O2)NC(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Comparison with Similar Compounds

A. Antifungal Activity

  • LMM5 and LMM11 : Both compounds demonstrated significant antifungal activity against Paracoccidioides spp., with MIC values comparable to fluconazole. The sulfamoyl benzamide group in LMM5 and the furan substituent in LMM11 likely enhance target binding, possibly through interactions with fungal thioredoxin reductase .
  • However, the absence of a benzamide or furan moiety might alter selectivity or potency.

B. Antimicrobial and Enzyme Inhibition

  • 5-(4-nitrophenyl)-1,3,4-oxadiazole Derivatives : Nitro groups at the phenyl ring enhanced antimicrobial activity, likely due to increased electron-withdrawing effects .
  • Compound 8g : The indole moiety improved enzyme inhibition, possibly through π-π stacking or hydrophobic interactions .
  • Target Compound: The phenoxyacetamide group may offer similar π-π interactions, but the methylsulfonyl group’s stronger electron-withdrawing nature could modulate reactivity differently compared to nitro or indole groups.

C. Structural and Solubility Considerations

  • LMM5 and LMM11 : The addition of Pluronic F-127 surfactant improved solubility in biological assays, critical for in vivo efficacy .
  • Target Compound: The phenoxyacetamide group may confer better aqueous solubility compared to bulkier benzamide derivatives (e.g., LMM5), though methylsulfonyl’s hydrophobicity could offset this advantage.

Key Differences and Implications

Furan and indole substituents in LMM11 and 8g introduce heteroaromaticity, which may enhance binding to enzymes or receptors via hydrophobic or hydrogen-bonding interactions .

Bioactivity Profiles :

  • While LMM5/LMM11 and benzofuran-oxadiazoles (e.g., 2a) show validated antifungal/antimicrobial activity, the target compound’s pharmacological profile remains speculative. Its unique substituents warrant targeted assays against fungal or bacterial strains.

Synthetic Accessibility: Derivatives like LMM5 and LMM11 were commercially sourced, suggesting feasible synthesis routes.

Biological Activity

N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide is a synthetic compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications.

1. Chemical Structure and Synthesis

The compound features a 1,3,4-oxadiazole ring , a phenoxyacetamide moiety , and a methylsulfonylphenyl group . The synthesis typically involves several steps:

  • Formation of the Oxadiazole Ring: This can be achieved through cyclization of hydrazides with carboxylic acids.
  • Introduction of the Methylsulfonyl Group: This is usually done via electrophilic aromatic substitution.
  • Coupling with Phenoxyacetyl Chloride: The final step involves coupling the oxadiazole derivative with phenoxyacetyl chloride using coupling reagents like carbodiimides.

2. Biological Activity

The biological activity of this compound has been investigated in various studies:

2.1 Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacteria and fungi:

Microorganism Minimum Inhibitory Concentration (MIC)
Pseudomonas aeruginosa0.21 µM
Escherichia coli0.21 µM
Candida albicansModerate activity observed

The antimicrobial mechanism involves the inhibition of bacterial enzymes and disruption of cell membrane integrity .

2.2 Anticonvulsant Activity

In a series of studies focusing on anticonvulsant properties, compounds similar to this compound showed promising results in animal models. These effects are believed to be mediated through interactions with benzodiazepine receptors .

2.3 Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. It demonstrated the ability to inhibit pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases.

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Enzyme Inhibition: The compound can inhibit specific enzymes involved in microbial metabolism and inflammation.
  • Cell Membrane Disruption: It may disrupt the integrity of microbial cell membranes, leading to cell lysis.

4. Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

4.1 Study on Antimicrobial Efficacy

A study published in MDPI evaluated various derivatives of oxadiazoles for their antimicrobial activity against clinical strains. The findings indicated that derivatives containing the oxadiazole ring exhibited superior activity compared to standard antibiotics .

4.2 Anticonvulsant Screening

Another research effort screened a series of oxadiazole derivatives for anticonvulsant activity using both PTZ (pentylenetetrazol) and MES (maximal electroshock) models. The results highlighted significant anticonvulsant effects attributed to specific structural features similar to those found in this compound .

5. Conclusion

This compound is a compound with diverse biological activities including antimicrobial and anticonvulsant properties. Its unique chemical structure contributes to its efficacy in various biological contexts. Ongoing research may reveal further therapeutic potentials and mechanisms of action that could lead to new applications in medicine.

This compound represents a promising area for future exploration within medicinal chemistry and pharmacology due to its unique properties and mechanisms.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.